molecular formula C19H24N2O9 B1230386 6-Hydroxymelatonin glucuronide CAS No. 94840-69-4

6-Hydroxymelatonin glucuronide

Cat. No.: B1230386
CAS No.: 94840-69-4
M. Wt: 424.4 g/mol
InChI Key: ABFAMHIWAGQWGO-CTRAYCPCSA-N
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Description

6-Hydroxymelatonin glucuronide is a primary, enzyme-dependent conjugated metabolite of melatonin identified in human urine . This metabolite is formed when melatonin is first hydroxylated in the liver, primarily by cytochrome P450 enzymes (including CYP1A2), to form 6-hydroxymelatonin, which is subsequently conjugated with glucuronic acid . As a major metabolic product, it serves as a critical biomarker for researching melatonin's pharmacokinetics and circadian biology . Quantification of this metabolite in biological samples like urine provides researchers with a reliable method to assess endogenous melatonin production and its modulation by environmental factors such as light exposure . The glucuronide conjugate, along with the sulfate conjugate, accounts for a significant portion of melatonin excretion, making it essential for studies aimed at understanding the overall metabolism and clearance of this crucial hormone . This high-purity compound is intended for research applications only, including metabolic pathway analysis, biomarker validation, and circadian rhythm studies. It is provided with quality controls to ensure consistency and reliability in your experimental data. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R,6R)-4-(2-acetamidoethyl)-3,4,5-trihydroxy-6-(1H-indol-6-yloxy)-2-methoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O9/c1-10(22)20-8-6-18(27)14(23)15(30-19(28-2,16(18)24)17(25)26)29-12-4-3-11-5-7-21-13(11)9-12/h3-5,7,9,14-16,21,23-24,27H,6,8H2,1-2H3,(H,20,22)(H,25,26)/t14-,15+,16-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFAMHIWAGQWGO-CTRAYCPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1(C(C(OC(C1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC[C@]1([C@H]([C@@H](O[C@@]([C@H]1O)(C(=O)O)OC)OC2=CC3=C(C=C2)C=CN3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241639
Record name 6-Hydroxymelatonin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94840-69-4
Record name 6-Hydroxymelatonin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094840694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymelatonin glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Synthesis and Metabolic Pathways

Precursor: Melatonin (B1676174) Hydroxylation

The principal metabolic pathway for melatonin begins with its hydroxylation to form 6-hydroxymelatonin (B16111). asklepieio.gr This reaction is crucial as it precedes the final glucuronidation step.

Cytochrome P450 Isoform Involvement

The hydroxylation of melatonin is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Several isoforms have been identified as key players in this process, with their activity and location influencing the rate and site of melatonin metabolism.

CYP1A2: This isoform is considered the primary enzyme responsible for the 6-hydroxylation of melatonin in the liver. asklepieio.grdroracle.ainih.govsurrey.ac.uknih.gov Studies have shown that CYP1A2 is the main catalyst for this reaction, and its activity can be influenced by genetic variations and external factors like caffeine (B1668208) consumption. droracle.aidroracle.ai The importance of CYP1A2 is highlighted by the fact that inhibitors of this enzyme, such as fluvoxamine, can significantly increase plasma melatonin levels. asklepieio.gr Computational modeling has further supported the role of CYP1A2, showing that melatonin can be readily accommodated into its active site in a position that favors 6-hydroxylation. asklepieio.gr

CYP1A1: While CYP1A2 is the foremost hepatic enzyme, CYP1A1 also plays a significant role, particularly in extrahepatic tissues. acs.orgnih.govresearchgate.net It is involved in the aromatic hydroxylation of melatonin to 6-hydroxymelatonin. mdpi.com The expression of CYP1A1 in tissues like the skin and brain indicates its contribution to local melatonin metabolism. nih.govacs.org

CYP1B1: This isoform is another key enzyme in the 6-hydroxylation of melatonin, especially in extrahepatic sites as it is not expressed in the liver. nih.gov CYP1B1 is found in tissues such as the intestine and cerebral cortex, where it may regulate local levels of melatonin and its metabolites. nih.gov Research has also identified CYP1B1 in the mitochondria of tumor cells, where it metabolizes melatonin. nih.gov

Cytochrome P450 IsoformPrimary LocationPrimary Metabolic ReactionSignificance in Melatonin Metabolism
CYP1A2Liver6-hydroxylationPrincipal enzyme for hepatic melatonin metabolism. asklepieio.grdroracle.ainih.govsurrey.ac.uknih.gov
CYP1A1Extrahepatic tissues (e.g., skin, brain)6-hydroxylationContributes to melatonin metabolism outside the liver. acs.orgnih.govresearchgate.net
CYP1B1Extrahepatic tissues (e.g., intestine, cerebral cortex)6-hydroxylationImportant for regulating melatonin levels in specific tissues. nih.govnih.gov
CYP2C19Liver and other tissuesO-demethylation (primary), minor 6-hydroxylationPrimarily involved in the formation of N-acetylserotonin. mdpi.comnih.govmdpi.com

Enzymatic Hydroxylation at Position 6

The enzymatic conversion of melatonin to 6-hydroxymelatonin specifically involves the addition of a hydroxyl group to the 6th position of the indole (B1671886) nucleus of melatonin. asklepieio.gr This reaction is NADPH-dependent. nih.gov Computational studies have shown that in the active sites of CYP1A1, CYP1A2, and CYP1B1, melatonin is oriented in such a way that the C6-position is directed towards the heme iron, favoring aromatic hydroxylation at this site. mdpi.com This preferential orientation is a result of interactions within the enzyme's binding pocket. acs.org In contrast, the active site of CYP2C19 orients the methoxy (B1213986) group towards the heme, leading to O-demethylation. mdpi.com

Extrahepatic Sites of 6-Hydroxymelatonin Formation

While the liver is the primary site of melatonin metabolism, the formation of 6-hydroxymelatonin also occurs in extrahepatic tissues. taylorandfrancis.com The skin is one such site, where melatonin metabolism occurs through various pathways, including CYP-mediated hydroxylation. The brain also expresses several cytochrome P450 isoforms, including CYP1A1, CYP1A2, CYP1B1, and CYP2C19, indicating that a portion of melatonin can be hydroxylated to 6-hydroxymelatonin within the central nervous system. nih.gov Other tissues where extrahepatic metabolism may occur include the intestine. nih.gov

Non-Enzymatic Pathways of 6-Hydroxymelatonin Formation

In addition to enzymatic processes, 6-hydroxymelatonin can also be formed through non-enzymatic pathways, particularly through interactions with reactive oxygen species (ROS). mdpi.com For instance, melatonin can be hydroxylated by free radicals. nih.govresearchgate.net This non-enzymatic formation of 6-hydroxymelatonin can occur at sites of inflammation or upon exposure to UV radiation. nih.gov However, it is generally considered that the non-enzymatically formed 6-hydroxymelatonin represents a minor fraction compared to the quantities generated by CYP enzymes. nih.gov

Glucuronidation of 6-Hydroxymelatonin (Phase II Metabolism)

Following its formation, 6-hydroxymelatonin undergoes a phase II metabolic reaction known as glucuronidation. This process involves the conjugation of 6-hydroxymelatonin with glucuronic acid, which increases its water solubility and facilitates its excretion from the body, primarily in the urine. ki.seresearchgate.net While sulfation is the major conjugation pathway for 6-hydroxymelatonin, glucuronidation represents a smaller but significant route. taylorandfrancis.comcore.ac.uk

Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) System

The glucuronidation of 6-hydroxymelatonin is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. frontiersin.org These enzymes transfer a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of 6-hydroxymelatonin.

Research has identified specific UGT isoforms involved in this process:

UGT1A9 and UGT1A10: Studies using recombinant human UGT isoforms have shown that UGT1A9 and UGT1A10 are largely responsible for the glucuronidation of 6-hydroxymelatonin. researchgate.netwikigenes.orgnih.govresearchgate.netphysiology.org

UGT1A6: In contrast, UGT1A6, which is involved in the glucuronidation of other serotonin (B10506) analogs, does not catalyze the glucuronidation of 6-hydroxymelatonin. nih.govnih.gov

UGT IsoformActivity towards 6-HydroxymelatoninReference
UGT1A9Catalyzes glucuronidation researchgate.netwikigenes.orgnih.govresearchgate.netphysiology.org
UGT1A10Catalyzes glucuronidation researchgate.netwikigenes.orgnih.govresearchgate.netphysiology.org
UGT1A6No catalytic activity nih.govnih.gov

Downstream and Related Metabolites

Identified Melatonin Glucuronide Conjugates

While 6-hydroxymelatonin glucuronide is a key metabolite, it is not the sole glucuronide conjugate formed during melatonin metabolism. The metabolic network includes other glucuronidated products derived from melatonin and its precursors.

Direct glucuronidation of melatonin itself can occur, forming melatonin glucuronide. oup.comdrugbank.com This pathway is less prominent than the hydroxylation-then-conjugation route. Another identified conjugate is N-acetylserotonin glucuronide, which arises from the glucuronidation of N-acetylserotonin, a direct precursor to melatonin. researchgate.netdrugbank.comnih.gov The formation of N-acetylserotonin glucuronide is primarily catalyzed by UGT1A6. nih.gov Additionally, a di-hydroxymelatonin glucuronide conjugate has also been identified in mouse urine. drugbank.com

The table below summarizes the key identified glucuronide conjugates in the melatonin metabolic pathway.

Precursor CompoundEnzyme(s)Glucuronide Conjugate
6-HydroxymelatoninUGT1A Subfamily physiology.orgnih.govThis compound
MelatoninNot fully specifiedMelatonin glucuronide oup.comdrugbank.com
N-acetylserotoninUGT1A6 nih.govN-acetylserotonin glucuronide researchgate.netdrugbank.com
Di-hydroxymelatoninNot specifiedDi-hydroxymelatonin glucuronide drugbank.com

Relationship to Other Melatonin Metabolic Branches (e.g., kynuramine (B1673886) pathway)

The principal metabolic pathway for melatonin involves hydroxylation by cytochrome P450 enzymes (predominantly CYP1A2) to form 6-hydroxymelatonin, which is then conjugated with sulfate (B86663) or glucuronic acid for excretion. mdpi.comtaylorandfrancis.com

However, alternative metabolic routes exist, most notably the kynuramine pathway. This pathway involves the cleavage of melatonin's indole ring, a reaction that can be catalyzed by enzymes such as indoleamine 2,3-dioxygenase (IDO) or myeloperoxidase, particularly under conditions of inflammation or oxidative stress. biomedres.ushmdb.ca This cleavage results in the formation of N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK). biomedres.ushmdb.canih.gov AFMK can be further deformylated to produce N1-acetyl-5-methoxykynuramine (AMK). biomedres.usnih.gov

The kynuramine pathway is generally considered a minor route of melatonin disposition in mammals under normal physiological conditions compared to the 6-hydroxylation pathway. nih.gov Studies in mice have shown that AFMK and AMK formation is not a significant metabolic route, even under induced oxidative stress. nih.gov In human urine samples, these kynuramine metabolites were not detected in some studies, further suggesting this pathway plays a less significant role in systemic melatonin clearance compared to the formation of conjugated 6-hydroxymelatonin. nih.gov The metabolites of the kynuramine pathway, such as AMK, are themselves bioactive and possess antioxidant properties. biomedres.usnih.gov

Therefore, the glucuronidation pathway, which leads to the formation of this compound, represents a major detoxification and elimination branch of melatonin metabolism, running parallel to the minor, but functionally distinct, kynuramine pathway.

Analytical Methodologies for 6 Hydroxymelatonin Glucuronide Quantification

Sample Preparation Techniques

Effective sample preparation is a critical first step to ensure accurate and reliable quantification of 6-hydroxymelatonin (B16111) glucuronide, removing interfering substances from the complex biological matrix.

Biological Matrix Considerations

The choice of biological matrix significantly influences the sample preparation strategy.

Urine: As the primary excretion route for melatonin (B1676174) metabolites, urine is the most common matrix for measuring 6-hydroxymelatonin glucuronide. vulcanchem.comnih.gov Urinary analysis provides a non-invasive way to assess endogenous melatonin production over a specific period. Challenges in urine analysis include the presence of high concentrations of urea (B33335) and electrolytes, which can interfere with analytical methods. nih.govresearchgate.net Therefore, techniques to eliminate these substances are often necessary. nih.govresearchgate.net

Blood (Serum/Plasma): Blood, serum, and plasma are also viable matrices for the quantification of this compound, providing a snapshot of its circulating levels. hmdb.ca However, the concentrations in blood are typically lower than in urine, requiring more sensitive analytical methods. Protein precipitation is a common initial step when working with blood samples to remove high-abundance proteins that can interfere with the analysis. lcms.cz

Tissue Homogenates: In preclinical research, tissue homogenates from organs like the liver and kidney can be analyzed to understand the tissue-specific metabolism and distribution of melatonin. hmdb.cahmdb.ca The preparation of tissue homogenates involves mechanical disruption of the tissue followed by extraction procedures to isolate the analyte of interest. lcms.cz

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of this compound from biological samples prior to chromatographic analysis. nih.govunil.chresearchgate.net This method effectively removes interfering substances, thereby improving the accuracy and sensitivity of the assay. unil.chresearchgate.net

Several types of SPE cartridges are employed, with the choice depending on the specific matrix and the desired level of purification. Octadecylsilane-bonded silica (B1680970) cartridges are commonly used to remove urea and electrolytes from urine samples. nih.govresearchgate.net Some protocols may also utilize a secondary silica cartridge to separate the glucuronide and sulfate (B86663) conjugates of 6-hydroxymelatonin. nih.govresearchgate.net

A typical SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727), followed by water, to activate the stationary phase.

Loading: The pre-treated biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a specific solvent to remove interfering compounds. For instance, a neutral acetate (B1210297) buffer can be used to wash the column, retaining melatonin and 6-hydroxymelatonin while eluting interfering acidic compounds. unil.ch

Elution: The analyte of interest, this compound, is eluted from the cartridge using a suitable solvent, such as methanol. unil.ch

The use of deuterated internal standards, such as deuterated this compound, added before the extraction process helps to correct for any variability and low recovery during sample preparation. nih.govresearchgate.net

Enzymatic Hydrolysis for Total 6-Hydroxymelatonin Determination

To measure the total amount of 6-hydroxymelatonin, which includes both the free and conjugated forms (glucuronide and sulfate), an enzymatic hydrolysis step is necessary. nih.govjst.go.jp This is because a significant portion of 6-hydroxymelatonin is excreted as conjugates. Direct measurement of the conjugated forms can be challenging and costly due to the difficulty in synthesizing these compounds as standards. unil.chresearchgate.net

Enzymatic hydrolysis is typically performed using a solution containing β-glucuronidase and arylsulfatase. nih.govunil.chresearchgate.net This enzyme mixture cleaves both the glucuronide and sulfate linkages, converting the conjugated forms back to the parent compound, 6-hydroxymelatonin. researchgate.net A commonly used source for these enzymes is Helix pomatia. unil.chnih.govjst.go.jpresearchgate.net

The efficiency of the enzymatic hydrolysis is dependent on several factors that need to be optimized to ensure complete cleavage of the conjugates.

pH: The pH of the reaction buffer is critical for optimal enzyme activity. Studies have shown that a pH of 4.0 is most effective for the deconjugation of 6-hydroxymelatonin metabolites. nih.govjst.go.jp The deconjugation rate tends to decrease at lower or higher pH values. jst.go.jp

Temperature: The reaction is typically carried out at 37°C, which has been identified as the most suitable temperature for the enzymatic reaction. nih.govjst.go.jp While the reaction can proceed at other temperatures, 37°C generally yields the highest deconjugation rate. jst.go.jp

Reaction Time: The incubation time required for complete hydrolysis can vary. Some methods have reported complete deconjugation after 60 minutes, which is a significant improvement over older methods that required several hours. nih.govjst.go.jp However, other protocols have found that a plateau in the formation of free 6-hydroxymelatonin is reached after 2 hours. unil.ch

Enzyme Concentration: The amount of enzyme used is also a crucial parameter. For human urine samples, a minimum of 5944 units of β-glucuronidase/arylsulfatase has been found to be necessary for efficient deconjugation. researchgate.netnih.govjst.go.jp In another study, it was found that 1480 units of the deconjugating enzyme were sufficient. jsbms.jp The presence of other endogenous substances in urine can competitively inhibit the enzyme, necessitating the use of an adequate amount of the enzyme for complete hydrolysis. jst.go.jp

Use of β-Glucuronidase/Arylsulfatase

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the sample extract before its detection and quantification. Liquid chromatography (LC) is the most common separation method used for this purpose.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are frequently utilized. biorxiv.orgrsc.org These systems are typically equipped with a reverse-phase C18 column. nih.govunil.chbiorxiv.orgrsc.org

The mobile phase used for the separation usually consists of a mixture of an aqueous solvent and an organic solvent. A common mobile phase composition is a gradient of 10 mM ammonium (B1175870) acetate with 0.2% formic acid in water and methanol. jst.go.jp The gradient elution allows for the effective separation of the analyte from other compounds in the sample. The flow rate is typically maintained at a constant rate, for example, 0.2 mL/min. jst.go.jp

The retention time, which is the time it takes for the analyte to pass through the column, is a key parameter for identifying the compound. Under specific chromatographic conditions, 6-hydroxymelatonin has been observed to have a retention time of approximately 5.65 minutes. jst.go.jp

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, often in conjunction with other melatonin metabolites. karger.com HPLC methods offer robust and reproducible separation of analytes from complex biological samples. karger.com For instance, a specific and sensitive HPLC method has been described for the simultaneous measurement of 6-hydroxymelatonin and melatonin in rat plasma. karger.com This technique allows for the effective separation of these compounds, which is essential for studying the pharmacokinetics of melatonin. karger.com

In many analytical procedures, HPLC is coupled with various detectors to enhance sensitivity and specificity. pensoft.net For example, HPLC with ultraviolet (UV) detection has been utilized for the simultaneous determination of melatonin and other compounds in plasma samples. pensoft.net The separation is typically achieved on a reverse-phase C18 column. pensoft.net The mobile phase composition is optimized to achieve efficient separation; a common mobile phase consists of a mixture of water and acetonitrile. pensoft.net

Furthermore, HPLC methods have been developed and validated for the quantification of melatonin in various dosage forms, demonstrating the versatility of this technique. pensoft.net These methods are valued for their precision, speed, and reproducibility. pensoft.net

It is important to note that when analyzing conjugated metabolites like this compound, a deconjugation step, often involving enzymatic hydrolysis with β-glucuronidase/arylsulfatase, is typically performed before HPLC analysis to measure the total amount of the metabolite. unil.chresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.

In the context of this compound analysis, UPLC is often coupled with time-of-flight mass spectrometry (TOF-MS) for metabolomic studies. oup.com One such study utilized an Acquity UPLC BEH C18 column to separate melatonin and its metabolites. oup.com The analysis of urine samples by UPLC-TOFMS allowed for the characterization of the urinary metabolome and the identification of various melatonin metabolites, including this compound. oup.com The high resolution of UPLC is critical in separating a multitude of metabolites present in a biological sample, enabling a more comprehensive metabolic profile. oup.com

Metabolomic studies have successfully employed UPLC coupled with mass spectrometry to identify potential biomarkers for diseases by analyzing the plasma metabolome. rsc.org In one study, this compound was among the metabolites identified and evaluated for its diagnostic potential. rsc.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique that has been historically and is currently used for the quantification of melatonin metabolites, including the precursor to this compound. karger.com GC methods often require derivatization of the analytes to increase their volatility and thermal stability, making them suitable for gas-phase analysis. nih.gov

A sensitive and specific gas chromatographic-mass spectrometric (GC-MS) method was developed for measuring conjugated 6-hydroxymelatonin in urine. karger.com This method involves enzymatic hydrolysis of the conjugates (sulfate and glucuronide) to free 6-hydroxymelatonin, which is then derivatized and analyzed by GC-MS. nih.govresearchgate.net Although effective, early GC-MS methods sometimes suffered from low and variable recoveries, which were addressed by using deuterated internal standards. nih.govoup.com

GC-MS has been instrumental in studying the circadian rhythm of melatonin production by measuring its urinary metabolites. karger.com The technique's high specificity makes it a reliable tool for quantitative analysis in complex biological matrices. karger.com

Detection and Quantification Methods

The choice of detection method is paramount for achieving the required sensitivity and selectivity in the analysis of this compound. Mass spectrometry, particularly when coupled with chromatographic techniques, has become the gold standard.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the unequivocal identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as one of the most suitable and convenient methods for the specific and sensitive analysis of low-concentration analytes in biological fluids. unil.ch This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govscispace.comjst.go.jp

Numerous validated LC-MS/MS methods have been developed for the simultaneous quantification of melatonin and its primary metabolite, 6-hydroxymelatonin, in human urine. unil.chnih.gov A typical LC-MS/MS workflow for this compound involves:

Enzymatic Deconjugation: Urine samples are treated with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate conjugates to free 6-hydroxymelatonin. unil.chresearchgate.netnih.gov

Sample Cleanup: Solid-phase extraction (SPE) is commonly used to remove interfering substances and concentrate the analyte before injection into the LC-MS/MS system. unil.chresearchgate.net

Chromatographic Separation: A reverse-phase C18 column is typically used to separate 6-hydroxymelatonin from other components in the sample extract. unil.chresearchgate.net

Detection and Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and its deuterated internal standard. oup.comnih.gov

LC-MS/MS methods offer significant advantages, including shorter analysis times and the elimination of the need for derivatization steps that are often required in GC-MS. jst.go.jp The validation of these methods typically follows stringent guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects to ensure reliable and reproducible results. unil.chresearchgate.net

Table 1: Example of LC-MS/MS Method Parameters for 6-Hydroxymelatonin Analysis

Parameter Details Reference
Chromatography Reverse-phase C18 column unil.chresearchgate.net
Mobile Phase Gradient elution with water and methanol containing formic acid oup.com
Sample Preparation Enzymatic hydrolysis followed by Solid Phase Extraction (SPE) unil.chresearchgate.net
Ionization Positive ion electrospray (ESI+) unil.ch
Detection Mode Multiple Reaction Monitoring (MRM) oup.comnih.gov

| Internal Standard | Deuterated 6-hydroxymelatonin | unil.ch |

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the quantification of 6-hydroxymelatonin after deconjugation. nih.gov This method involves the separation of volatile compounds in a gas chromatograph followed by detection using a mass spectrometer. researchgate.net

The general procedure for GC-MS analysis of 6-hydroxymelatonin in urine includes:

Extraction: The deconjugated 6-hydroxymelatonin is extracted from the urine sample. nih.govresearchgate.net

Derivatization: The extracted analyte is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. nih.gov

GC Separation: The derivatized sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

MS Detection: The separated components are ionized and detected by the mass spectrometer, which provides structural information and allows for quantification. nih.govresearchgate.net

While highly specific, a notable drawback of some earlier GC-MS methods was the potential for low recovery rates of the analyte. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated 6-hydroxymelatonin, has been crucial in overcoming this limitation by allowing for accurate quantification despite variable recovery. nih.govoup.com GC-MS has been successfully used to measure the total 24-hour excretion of 6-hydroxymelatonin, providing a reliable index of pineal gland activity. karger.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-Hydroxymelatonin
Melatonin
6-Hydroxymelatonin sulfate
N-acetylserotonin
Acetonitrile
Formic acid
Methanol
β-Glucuronidase
Arylsulfatase
Deuterated 6-hydroxymelatonin
Pentafluoropropionic anhydride
N1-acetyl-N2-formyl-5-methoxykynuramine
N1-acetyl-5-methoxykynuramine
2-oxomelatonin
3-hydroxymelatonin
Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical technique used in the study of melatonin metabolites, including this compound. oup.comresearchgate.net This method determines the mass-to-charge ratio (m/z) of an ion by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Ions are accelerated by an electric field, giving them all the same kinetic energy; consequently, lighter ions travel faster and reach the detector sooner than heavier ions. wikipedia.org

The high mass resolution and accuracy of TOF-MS make it particularly suitable for metabolomic studies. oup.comjeol.com When combined with the separation capabilities of ultra-performance liquid chromatography (UPLC), UPLC-TOFMS allows for the precise determination of small changes in the urinary metabolome. oup.com In studies on mice, UPLC-TOFMS has been instrumental in identifying and profiling melatonin metabolites. oup.comresearchgate.net This approach successfully identified seven known metabolites, including this compound, and uncovered seven new ones. oup.com The chemical identity of this compound in these studies was confirmed through deconjugation reactions using β-glucuronidase. researchgate.net

A key advantage of modern TOF-MS instruments, such as the JEOL-patented SpiralTOF™, is the ability to achieve high mass resolution over a long flight distance (e.g., 17 m) and to exclude post-source decay (PSD) ions. jeol.com This results in cleaner mass spectra with less background interference, enabling accurate mass measurement even for low-molecular-weight compounds. jeol.com

Table 1: UPLC-TOFMS Operating Parameters for Melatonin Metabolite Analysis

Parameter Setting Source
Ionization Mode Positive and Negative Electrospray oup.com
Source Temperature 120 °C oup.com
Desolvation Temperature 350 °C oup.com
Cone Gas Nitrogen (50 liters/h) oup.com
Desolvation Gas Nitrogen (600 liters/h) oup.com

| Collision Gas | Argon | oup.com |

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a highly sensitive and selective ionization technique often used for the quantification of electrophilic molecules in complex biological matrices. gcms.cz It is considered a "soft" ionization method that produces less fragmentation, often yielding an easily identifiable molecular ion. gcms.cz

For the analysis of 6-hydroxymelatonin and its conjugates, NCI-MS is typically coupled with gas chromatography (GC). A method for the quantitative analysis of urinary 6-hydroxymelatonin using GC-NCI-MS has been described. nih.govcapes.gov.br This procedure does not directly measure the glucuronide conjugate but instead quantifies the free 6-hydroxymelatonin after an enzymatic hydrolysis step. capes.gov.br The process involves adding a deuterated internal standard (deuterated 6-hydroxymelatonin sulfate) to the urine sample, followed by enzymatic hydrolysis to cleave the glucuronide and sulfate conjugates. capes.gov.br The resulting free 6-hydroxymelatonin is then extracted and chemically modified (derivatized) to a stable form suitable for GC-MS analysis. capes.gov.br Quantification is performed using electron capture negative-ion chemical ionization. capes.gov.br This method demonstrates good precision, with reported intra-assay variability of 5.4% and inter-assay variability of 2.1%. capes.gov.br

The high sensitivity of NCI allows for the detection of analytes at very low levels, sometimes in the femtogram (fg) range on-column. gcms.cz In one application for detecting spirotetramat (B1682168) in complex matrices, GC-NCI-MS achieved a detection limit below 4.72 µg/kg. google.com

Alternative Methodologies (e.g., Immunoassays and their limitations)

Besides mass spectrometry, immunoassays such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are used for quantifying melatonin metabolites. researchgate.netnih.gov These methods are based on the competitive binding between the target analyte in a sample and a labeled analyte for a limited number of antibody binding sites. buhlmannlabs.com They are frequently used to measure the major melatonin metabolite, 6-sulfatoxymelatonin (B1220468) (6-SMT), in urine and plasma. nih.govbuhlmannlabs.com

However, immunoassays have significant limitations when assessing melatonin metabolism, particularly concerning this compound.

Indirect Measurement: Most commercially available immunoassays are designed to detect 6-SMT, not this compound. buhlmannlabs.com To measure total 6-hydroxymelatonin excretion, a hydrolysis step is required to convert both the sulfate and glucuronide conjugates back to free 6-hydroxymelatonin, which introduces potential variability and inaccuracy.

Reproducibility: ELISA methods can suffer from lower reproducibility due to batch-to-batch variability in the reactivity of the antibodies used in the assay kits. researchgate.net

Despite these limitations, immunoassays can provide valuable data when properly validated. A radioimmunoassay for 6-SMT has been reported with a detection limit of 4 pg/mL and intra- and inter-assay coefficients of variation of 8% and 12%, respectively. nih.gov

Analytical Method Validation

Validation of analytical methods is crucial to ensure the reliability and accuracy of quantification. This process involves assessing several key parameters, including linearity, accuracy, precision, recovery, and matrix effects. researchgate.netscispace.com

Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the concentration of an analyte and the instrument's response. It is established by analyzing a series of standards to create a calibration curve. scispace.com In the validation of LC-MS/MS methods for 6-hydroxymelatonin (6-O-MEL), excellent linearity has been demonstrated.

One study prepared calibration curves using six concentrations of 6-O-MEL (from 0.490 to 6.125 ng) with a deuterated internal standard. jst.go.jp The analysis, repeated ten times, showed high reproducibility and a strong linear relationship. jst.go.jp Another study confirmed that calibration curves with high linearity can be obtained using different internal standards and preparation methods. jsbms.jp

Table 2: Linearity and Calibration Curve Parameters for 6-O-MEL Quantification

Parameter Value (mean ± S.D.) Source
Correlation Coefficient (r) 0.99971 ± 0.00020 jst.go.jp
Slope 0.437 ± 0.023 jst.go.jp

| Intercept | -0.012 ± 0.027 | jst.go.jp |

These results indicate that the calibration curves have intercepts close to zero and high correlation coefficients, confirming the methods' linearity over the tested concentration range. jst.go.jpjsbms.jp

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of a measured value to the true value, while precision measures the closeness of repeated measurements to each other. scispace.com Precision is assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

For an LC-MS/MS method quantifying 6-O-MEL in urine, both accuracy and precision were found to be high. jst.go.jp The accuracy, expressed as relative error (RE), and precision, expressed as relative standard deviation (RSD), were well within acceptable limits. jst.go.jp Similarly, a GC-NCI-MS method for hydrolyzed 6-hydroxymelatonin also showed good precision. capes.gov.br

Table 3: Accuracy and Precision Data for 6-Hydroxymelatonin Quantification Methods

Method Parameter Value Source
LC-MS/MS Accuracy (RE) -3.60% to -0.47% jst.go.jp
Precision (RSD) <6.80% jst.go.jp
GC-NCI-MS Intra-assay Variability (Repeatability) 5.4% capes.gov.br

These data confirm that the described mass spectrometric methods provide accurate and precise quantification of 6-hydroxymelatonin in biological samples. capes.gov.brjst.go.jp

Recovery and Matrix Effects

Recovery is the efficiency of the extraction process, indicating the percentage of the analyte recovered from the sample matrix during preparation. scispace.com Matrix effects are the influence of co-eluting, endogenous substances from the sample matrix (e.g., urine) on the ionization and measurement of the target analyte. scispace.comjst.go.jp

In one LC-MS/MS method, the extraction recovery of 6-O-MEL was assessed at three different concentrations. jst.go.jp The results showed that recovery was slightly lower at the lowest concentration, possibly due to adsorption of the analyte during the extraction process. jst.go.jp

Table 4: Extraction Recovery of 6-O-MEL using the Oasis HLB Method

Concentration Level Mean Recovery ± S.D. (n=6) Source
Low (0.735 ng) 67.40% ± 2.78% jst.go.jp
Middle (4.90 ng) 81.87% ± 3.22% jst.go.jp

| High (24.5 ng) | 71.97% ± 1.72% | jst.go.jp |

Some methods have reported low and variable recoveries. nih.gov In such cases, the use of a stable isotope-labeled internal standard, added to the sample before the extraction process, is critical. scispace.comnih.gov This strategy effectively compensates for both analyte loss during sample preparation and signal suppression or enhancement caused by matrix effects, thereby ensuring accurate quantification. nih.gov

Use of Internal Standards (e.g., deuterated analogues)

The use of an appropriate internal standard is critical in quantitative bioanalysis to correct for the variability and potential loss of the analyte during sample preparation and instrumental analysis. For the quantification of 6-hydroxymelatonin and its conjugates, stable isotope-labeled internal standards, particularly deuterated analogues, are considered the gold standard. researchgate.netnih.gov These compounds are chemically identical to the analyte but have a higher molecular weight due to the substitution of hydrogen atoms with deuterium, allowing them to be distinguished by mass spectrometry. nih.govnih.gov

Early methods using gas chromatography-mass spectrometry (GC-MS) highlighted the necessity of internal standards. Researchers reported that while recoveries of the analyte from urine were often low and variable, the addition of deuterated sulfate and glucuronide conjugates to the urine samples before the extraction process enabled accurate quantification. nih.govoup.com

Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods consistently employ deuterated analogues to ensure high accuracy and precision. researchgate.net A common internal standard is deuterated 6-hydroxymelatonin (e.g., 6-O-MEL-²H₄). jst.go.jp The point at which the internal standard is introduced into the workflow is a crucial methodological consideration.

Two primary strategies exist:

Addition after Deconjugation: The deuterated internal standard (e.g., 6-O-MEL-²H₄) is added to the sample after the enzymatic hydrolysis step. This approach corrects for variability in the subsequent extraction, derivatization, and chromatographic steps.

Addition before Deconjugation: A deuterated conjugate, such as 6-hydroxymelatonin sulfate-²H₄ (6-S-MEL-²H₄), is added to the sample before enzymatic hydrolysis. jsbms.jp This superior method accounts not only for downstream processing variability but also for inconsistencies in the deconjugation reaction's efficiency. jsbms.jp

Research comparing these two approaches has demonstrated that adding the stable isotope-labeled conjugate before deconjugation provides a more robust analysis. It can automatically correct for the deconjugation rate, thus requiring a smaller amount of the deconjugating enzyme and making the method more cost-effective and reliable. jsbms.jp

Table 1: Comparison of Internal Standard Addition Strategies for Total 6-Hydroxymelatonin Quantification in Urine jsbms.jp
ParameterStrategy 1: Internal Standard (6-O-MEL-²H₄) Added After DeconjugationStrategy 2: Internal Standard (6-S-MEL-²H₄) Added Before Deconjugation
Correction Scope Corrects for sample loss during extraction and instrumental analysis variability.Corrects for variability in enzymatic deconjugation efficiency, extraction, and instrumental analysis.
Required Enzyme Amount Higher amount required (e.g., 5920 units) to ensure the reaction reaches a plateau.Significantly lower amount is sufficient (e.g., 1480 units) as the standard corrects for incomplete reactions.
Cost-Effectiveness Less cost-effective due to higher enzyme consumption.More cost-effective due to reduced enzyme requirement.
Overall Accuracy Dependent on achieving maximum, reproducible deconjugation efficiency.Higher accuracy as it accounts for the most variable step (enzymatic hydrolysis).

Stability of Analyte in Samples

Ensuring the stability of an analyte in biological samples from collection through to analysis is fundamental for generating reliable and reproducible data. The stability of 6-hydroxymelatonin, the target analyte after deconjugation of this compound, has been formally assessed under various conditions as part of method validation protocols. nih.gov

Studies have investigated both short-term and long-term stability, including the effects of freeze-thaw cycles. In one comprehensive validation, the stability of 6-hydroxymelatonin was confirmed under the following conditions jst.go.jp:

Freeze-Thaw Stability: The analyte was found to be stable after three freeze-thaw cycles, where samples were frozen at -80°C for over 12 hours and subsequently thawed at room temperature. jst.go.jp

Short-Term Storage Stability: The analyte remained stable in the prepared sample matrix when stored at 4°C for 24 hours. jst.go.jp

While specific long-term stability data for this compound is less common, studies on the structurally similar and more abundant sulfate conjugate, 6-hydroxymelatonin sulfate (6-OHMS), provide valuable insights. A study on 24-hour urine samples demonstrated that 6-OHMS concentrations remain stable for at least 15 years when the samples are consistently stored at -20°C. nih.gov This suggests that conjugated melatonin metabolites are robust under standard long-term frozen storage conditions.

Table 2: Stability of 6-Hydroxymelatonin (Post-Deconjugation Analyte) in Processed Samples jst.go.jp
ConditionTemperatureDurationResult
Freeze-Thaw Cycles -80°C to Room Temperature3 CyclesStable
Short-Term Storage 4°C24 HoursStable

Challenges and Advancements in Analytical Chemistry

The analytical chemistry of this compound has evolved significantly, overcoming early challenges to produce the highly reliable methods used today.

Challenges:

A primary challenge in quantifying this compound is that it is typically measured indirectly. Most methods quantify total 6-hydroxymelatonin after an enzymatic hydrolysis (deconjugation) step that converts both the glucuronide and sulfate conjugates back to the free form. researchgate.netjst.go.jp This enzymatic step can be a source of variability and requires careful optimization of reaction conditions such as enzyme source (e.g., from Helix pomatia), pH, temperature, and incubation time to ensure complete conversion. jst.go.jpresearchgate.net

Further challenges include:

Methodological Limitations: Early GC-MS methods, while pioneering, often suffered from low and variable analyte recovery during the extensive sample preparation required. nih.govoup.com Immunoassays, another approach, can be prone to lower reproducibility due to batch-to-batch variability in the antibodies used. researchgate.net

Synthesis of Standards: The direct chemical synthesis of conjugated standards like this compound and its deuterated analogue is often challenging and expensive, which is why most methods rely on measuring the deconjugated form. researchgate.net

Matrix Effects: Urine is a complex biological matrix containing numerous endogenous substances. These substances can interfere with the analysis by causing competitive inhibition during the enzymatic hydrolysis or by suppressing or enhancing the analyte signal in the mass spectrometer (ion suppression/enhancement). jst.go.jp

Advancements:

The most significant advancement in the field has been the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of melatonin metabolites. researchgate.netnih.govjst.go.jpjst.go.jp This platform offers superior performance compared to older techniques.

Key advancements include:

Enhanced Sensitivity and Selectivity: LC-MS/MS provides exceptional sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex matrices. researchgate.netkarger.com The use of techniques like multiple reaction monitoring (MRM) ensures that the instrument is detecting the specific analyte of interest with minimal interference.

Optimized Sample Preparation: Modern methods incorporate streamlined and efficient sample preparation techniques. The use of solid-phase extraction (SPE), sometimes in an automated online format, effectively cleans the sample, removes interferences, and concentrates the analyte before instrumental analysis. researchgate.netnih.gov

Refined Deconjugation and Internal Standard Use: Significant research has focused on optimizing the enzymatic deconjugation step to ensure its completeness and reproducibility. jst.go.jp Furthermore, the strategic use of stable isotope-labeled conjugated standards added before the hydrolysis step represents a major advancement, allowing for the correction of variability throughout the entire analytical process. jsbms.jp These developments have led to the establishment of robust, accurate, and validated methods that are now routinely used in clinical and research settings. nih.gov

Table 3: Evolution of Analytical Methods for 6-Hydroxymelatonin (and its Conjugates)
MethodKey Features & ChallengesKey Advancements
Gas Chromatography-Mass Spectrometry (GC-MS) Required enzymatic hydrolysis and chemical derivatization. Suffered from low and variable recovery. nih.govoup.comPioneered the use of deuterated internal standards to correct for analyte loss. nih.govoup.com
Immunoassays (e.g., ELISA, RIA) Direct detection possible for conjugates (e.g., 6-OHMS). Prone to antibody cross-reactivity and batch-to-batch variability. researchgate.netsurrey.ac.ukEnabled high-throughput analysis without extensive chromatography.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix effects (ion suppression) can be a challenge but are manageable with proper method development. jst.go.jpHigh sensitivity, selectivity, and reproducibility. researchgate.netnih.gov Coupled with optimized SPE and advanced internal standard strategies for highest accuracy. jsbms.jp

Biological Status and Significance As a Metabolic Indicator

Excretion Patterns and Circadian Rhythmicity

The excretion of 6-hydroxymelatonin (B16111) glucuronide is not constant; it follows a distinct pattern that mirrors the circadian production of its parent compound, melatonin (B1676174).

Diurnal Variation in Excretion

The excretion of 6-hydroxymelatonin and its conjugates, including the glucuronide form, exhibits a pronounced diurnal variation. nih.govtaylorandfrancis.com In individuals with normal circadian rhythms, the majority of this metabolite is excreted during the night, with significantly lower levels excreted during the daytime. taylorandfrancis.comkarger.com This pattern directly reflects the nocturnal peak in melatonin synthesis and release from the pineal gland. taylorandfrancis.comeuropa.eu Studies have shown that 75-95% of the total 6-hydroxymelatonin is excreted during the nighttime. karger.com The lowest levels of excretion are typically observed in the afternoon and evening hours. jst.go.jp

Utility in Reflecting Endogenous Melatonin Rhythmicity

Due to its direct relationship with melatonin production, the measurement of urinary 6-hydroxymelatonin glucuronide provides a reliable, non-invasive method for assessing endogenous melatonin rhythmicity. karger.comwikipedia.orgnih.gov The rhythmic excretion of this metabolite can be used to track and quantify the body's internal circadian clock. wikipedia.org This makes it a valuable tool in sleep and circadian rhythm research, allowing for the evaluation of conditions characterized by disrupted melatonin cycles. jst.go.jpnih.gov The total amount of melatonin metabolites, including this compound, excreted over a 24-hour period can range from 6.70 to 11.28 µg in healthy individuals. jst.go.jpnih.gov

Biomarker Applications in Metabolic Research

The measurement of this compound has significant applications as a biomarker in metabolic research, offering insights into both melatonin metabolism and the activity of specific metabolic enzymes.

Indicator of Cytochrome P450 1A2 (CYP1A2) Activity

The initial and rate-limiting step in melatonin metabolism is its hydroxylation to 6-hydroxymelatonin, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2. ki.senih.gov Consequently, the rate of formation and subsequent excretion of this compound can serve as an indirect measure of CYP1A2 activity. researchgate.netsurrey.ac.uk Studies have explored the correlation between the urinary ratio of 6-hydroxymelatonin to melatonin and established markers of CYP1A2 activity, such as the paraxanthine (B195701) to caffeine (B1668208) ratio. nih.govnih.gov While some studies suggest a potential utility, others have found a weak correlation, indicating that further research is needed to fully establish the 6-hydroxymelatonin/melatonin ratio as a robust biomarker for CYP1A2 phenotyping. nih.govnih.gov

Interspecies Variations in Conjugation Dominance

The relative proportion of 6-hydroxymelatonin that is conjugated with glucuronic acid versus sulfate (B86663) varies significantly across different species. In humans, the sulfate conjugate, 6-hydroxymelatonin sulfate, is the predominant metabolite, accounting for a larger percentage of excreted melatonin byproducts. tandfonline.comnih.gov

Conversely, studies in mice have demonstrated that 6-hydroxymelatonin is almost exclusively conjugated with glucuronic acid, making this compound the major melatonin metabolite in this species. nih.govoup.com For instance, in different mouse strains, this compound constituted 65% to 88% of the total melatonin metabolites. oup.com This contrasts with rats, which primarily excrete the sulfate conjugate. nih.gov These interspecies differences are important considerations when extrapolating findings from animal models to human physiology. frontiersin.org

Predominance in Murine Metabolism

In mice, this compound is the most abundant urinary metabolite of melatonin. oup.comnih.gov This is in stark contrast to humans, where the primary urinary metabolite is 6-hydroxymelatonin sulfate. nih.govscilit.com This difference highlights a significant variation in the phase II conjugation pathway of melatonin metabolism between these species. nih.gov While the initial oxidation of melatonin to 6-hydroxymelatonin (6-HMEL) is a common step, the subsequent conjugation with either a glucuronide or a sulfate group is species-dependent.

Metabolite profiling studies in various mouse strains have consistently demonstrated the dominance of the glucuronide conjugate. For instance, in CBA, C57/BL6, and 129Sv mice, this compound constituted approximately 75%, 65%, and 88% of the total melatonin metabolites in urine, respectively. oup.comnih.gov The chemical identity of this metabolite has been confirmed through deconjugation reactions using β-glucuronidase. oup.com

The pivotal role of the cytochrome P450 enzyme CYP1A2 in the initial 6-hydroxylation of melatonin is evident in studies involving Cyp1a2-null mice. These mice exhibited a drastic reduction in urinary this compound levels (around 10% of that in wild-type mice), with a corresponding increase in other metabolites like N-acetylserotonin glucuronide and melatonin glucuronide. oup.comnih.gov Interestingly, CYP1A2-humanized mice showed a metabolic profile similar to wild-type mice, suggesting that the species difference lies not in the initial oxidation step but in the subsequent conjugation. oup.com

It is noteworthy that even wild mouse strains excrete 6-glucuronylmelatonin almost exclusively, reinforcing that this is a characteristic of murine melatonin metabolism and not just an artifact of laboratory strains. physiology.org

Table 1: Percentage of this compound in Total Urinary Melatonin Metabolites in Different Mouse Strains

Mouse StrainPercentage of this compound
CBA75%
C57/BL665%
129Sv88%

Data sourced from metabolomic studies of mouse urine. oup.comnih.gov

Contribution to Total Melatonin Metabolites in Different Species

The metabolic fate of melatonin varies considerably across different species, with the conjugation of its primary metabolite, 6-hydroxymelatonin, being a key point of divergence. While glucuronidation is the principal pathway in mice, sulfation is predominant in others, including humans and rats. oup.comphysiology.org

In humans, the vast majority of 6-hydroxymelatonin is conjugated with sulfate, forming 6-sulfatoxymelatonin (B1220468) (aMT6s), which accounts for over 70% of the melatonin secreted and is the primary urinary metabolite used to assess pineal activity. researchgate.net The glucuronide conjugate is considered a minor metabolite in humans. taylorandfrancis.comnih.govjpp.krakow.pl Specifically, about 90% of 6-hydroxymelatonin is conjugated to sulfate and about 10% to glucuronide in humans. jpp.krakow.pl

In rats, similar to humans, the sulfate conjugate is the main excretory product. oup.com This contrasts sharply with the mouse, where 6-hydroxymelatonin is almost exclusively metabolized to 6-glucuronylmelatonin. physiology.org

This interspecies variation is crucial for the correct interpretation of metabolic data in research. The choice of biomarker for assessing melatonin levels—be it the sulfate or the glucuronide conjugate—is therefore dependent on the species being studied. oup.com

Table 2: Major Conjugated Metabolite of 6-Hydroxymelatonin in Different Species

SpeciesMajor Conjugated Metabolite
MouseThis compound
Human6-Hydroxymelatonin sulfate
Rat6-Hydroxymelatonin sulfate

This table illustrates the primary pathway of 6-hydroxymelatonin conjugation in these species. oup.comphysiology.org

The reasons for these distinct species-specific preferences in conjugation pathways are not fully elucidated but are of significant interest in the fields of pharmacology and toxicology.

Research Applications and Experimental Models

In Vitro Experimental Systems

In vitro models are instrumental in dissecting the fundamental biochemical processes involved in the generation of 6-hydroxymelatonin (B16111) and its subsequent glucuronidation. These systems offer a controlled environment to study enzymatic activities and cellular metabolism, free from the complexities of a whole organism.

Enzymatic Reaction Kinetic Studies

The formation of 6-hydroxymelatonin is a critical step preceding its glucuronidation and is primarily catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Enzymatic reaction kinetic studies, often utilizing recombinant human P450 isozymes, have been pivotal in identifying the specific enzymes responsible for this hydroxylation reaction. researchgate.netnih.gov

Studies have shown that CYP1A1, CYP1A2, and CYP1B1 are all capable of 6-hydroxylating melatonin (B1676174). nih.gov Among these, CYP1A2, which is predominantly expressed in the liver, is considered the primary catalyst for this reaction in humans. researchgate.netnih.govnih.gov The O-demethylation of melatonin to N-acetylserotonin (NAS) is a minor pathway, mainly carried out by CYP2C19. researchgate.netnih.govnih.gov

Kinetic parameters for the 6-hydroxylation of melatonin by different CYP isoforms have been determined:

CYP1A1: K_m_ of 19.2 ± 2.01 µM and V_max_ of 6.46 ± 0.22 pmol/min/pmol P450 nih.gov

CYP1A2: K_m_ of 25.9 ± 2.47 µM and V_max_ of 10.6 ± 0.32 pmol/min/pmol P450 nih.gov

CYP1B1: K_m_ of 30.9 ± 3.76 µM and V_max_ of 5.31 ± 0.21 pmol/min/pmol P450 nih.gov

These in vitro kinetic studies have been crucial in understanding the potential for drug-drug interactions. For example, fluvoxamine, a potent inhibitor of CYP1A2, has been shown to significantly inhibit the formation of 6-hydroxymelatonin. researchgate.net

Microsomal and Hepatic Cell Culture Investigations

Microsomal preparations, which are vesicles of the endoplasmic reticulum isolated from homogenized tissue, are a valuable tool for studying drug metabolism. asklepieio.gr Human liver microsomes have been used to confirm that CYP1A2 is the main enzyme involved in melatonin 6-hydroxylation. researchgate.netcaymanchem.com These preparations allow for the investigation of the kinetics of metabolite formation and the effects of various inhibitors. researchgate.net

Precision-cut liver slices represent a more complex in vitro model that maintains the structural architecture of the liver and couples both phase I (oxidation) and phase II (conjugation) reactions. asklepieio.gr Studies using rat liver slices have demonstrated the conversion of melatonin to 6-sulphatoxymelatonin, the major conjugated metabolite in rats. asklepieio.gr

Hepatic cell culture systems, such as the human hepatoma cell line HepG2, provide a cellular context for studying melatonin metabolism. nih.gov These cells can be used to investigate the uptake of melatonin and the subsequent formation and excretion of its metabolites, including glucuronide conjugates.

In Vivo Animal Model Studies

Animal models are indispensable for studying the integrated metabolism of melatonin and the formation of 6-hydroxymelatonin glucuronide in a whole-organism context. Mice and rats are the most commonly used species, with each offering unique advantages for specific research questions.

Mouse Models (e.g., Wild-Type, Cyp1a2-null, CYP1A2-humanized)

Mouse models have been instrumental in defining the role of specific enzymes in melatonin metabolism in vivo. oup.com Different strains of mice, including wild-type, Cyp1a2-null (lacking the Cyp1a2 gene), and CYP1A2-humanized (expressing the human CYP1A2 gene), have been utilized. oup.com

Studies comparing these mouse models have unequivocally demonstrated the critical role of CYP1A2 in the formation of 6-hydroxymelatonin. oup.com Compared to wild-type and CYP1A2-humanized mice, Cyp1a2-null mice exhibit a dramatic decrease in the urinary excretion of this compound (approximately 10% of wild-type levels). oup.comnih.gov Conversely, these null mice show a significant increase in the formation of N-acetylserotonin glucuronide and melatonin glucuronide. oup.comnih.gov These findings highlight the compensatory role of other metabolic pathways when the primary route of 6-hydroxylation is absent.

The use of CYP1A2-humanized mice has also been valuable in assessing potential species differences in melatonin metabolism. oup.com These studies have suggested that there are no significant interspecies differences between humans and mice regarding the CYP1A2-mediated metabolism of melatonin. oup.comnih.gov

Comparative Animal Studies (e.g., mouse vs. rat)

Comparative studies between different animal species have revealed significant differences in the conjugation of 6-hydroxymelatonin. While the initial hydroxylation step is similar, the subsequent phase II conjugation reaction varies.

In mice, melatonin is metabolized almost exclusively to this compound. physiology.orgphysiology.orgnih.gov In contrast, in rats, the major urinary metabolite is 6-sulfatoxymelatonin (B1220468), the sulfate (B86663) conjugate of 6-hydroxymelatonin. physiology.orgkarger.com This species-specific difference in conjugation is a crucial consideration when extrapolating findings from animal models to humans, where sulfation is also the predominant pathway. oup.comnih.gov

Metabolomic Profiling in Animal Biofluids

Metabolomics, the comprehensive analysis of metabolites in a biological sample, has emerged as a powerful tool for studying melatonin metabolism. oup.complos.orgnih.govanimbiosci.orgmdpi.com This approach allows for the simultaneous detection and quantification of a wide range of melatonin metabolites in biofluids such as urine and plasma. oup.complos.orgnih.gov

Metabolomic profiling of urine from mice treated with melatonin has led to the identification of numerous known and novel metabolites, providing a more complete picture of the metabolic fate of melatonin. oup.comnih.gov These studies have confirmed that this compound is the most abundant melatonin metabolite in mouse urine. oup.comnih.gov For instance, it comprised 75%, 65%, and 88% of the total melatonin metabolites in CBA, C57/BL6, and 129Sv mouse strains, respectively. oup.comnih.gov

Recent studies have also highlighted a potential link between gut microbiota and melatonin metabolism, with this compound being identified as a key metabolite in the interplay between the gut microbiome and neurodevelopment. biorxiv.org

Interactive Data Table: Major Melatonin Metabolites in Different Species

SpeciesPrimary Conjugated Metabolite of 6-HydroxymelatoninKey References
MouseThis compound oup.comnih.govphysiology.orgphysiology.orgnih.gov
Rat6-Sulfatoxymelatonin physiology.orgkarger.com
Human6-Sulfatoxymelatonin nih.govoup.comnih.gov

Preclinical Research Applications

Preclinical research involving this compound primarily utilizes animal models to investigate the metabolism of melatonin and to identify potential biomarkers for various physiological and pathological states. These studies are crucial for understanding species-specific metabolic pathways and the biological implications of melatonin and its derivatives.

In vivo studies, particularly in rodent models, have been instrumental in characterizing the metabolic fate of melatonin. oup.com A significant focus of this research has been the elucidation of species differences in melatonin conjugation. While in humans, the primary conjugate of 6-hydroxymelatonin is the sulfate form, research has consistently shown that in mice, the glucuronide conjugate is predominant. oup.comnih.gov Metabolomic analyses of urine from various mouse strains have confirmed that this compound is the most abundant metabolite of melatonin. nih.gov For instance, it constitutes a high percentage of the total melatonin metabolites in strains such as CBA, C57/BL6, and 129Sv. nih.gov This key difference in phase II conjugation highlights the importance of selecting appropriate animal models in preclinical drug development and metabolism studies. oup.com

The role of specific enzymes in the formation of 6-hydroxymelatonin and its subsequent glucuronidation has also been a subject of preclinical investigation. Studies using genetically modified mouse models, such as those lacking the Cytochrome P450 1A2 enzyme (Cyp1a2-null mice), have provided direct evidence for this enzyme's central role. oup.comnih.gov When compared to wild-type mice, Cyp1a2-null mice exhibit a drastic reduction in the urinary output of this compound, alongside a corresponding increase in other metabolites like N-acetylserotonin glucuronide and melatonin glucuronide. nih.gov These findings underscore the utility of knockout models in dissecting metabolic pathways.

Recent preclinical research has also explored the potential of this compound as a biomarker. In a study investigating the impact of early-life antibiotic exposure in mice, levels of this compound were found to be associated with gut microbial composition and neurodevelopmental outcomes. biorxiv.org The study observed that antibiotic treatment led to gut dysbiosis and a downregulation of this compound, which was negatively correlated with markers of neurodevelopment and neuroregeneration. biorxiv.org Another study in a rat model identified 6-hydroxymelatonin as a potential biomarker for cantharidin-induced kidney damage (nephrotoxicity). researchgate.net

Detailed Research Findings

Metabolite Distribution in Mouse Strains A metabolomic analysis of urine from different mouse strains following melatonin administration revealed that this compound is the most prevalent metabolite. The relative abundance, however, varies between strains. nih.gov

Mouse StrainPercentage of this compound (of total melatonin metabolites)
CBA75%
C57/BL665%
129Sv88%
Data sourced from metabolomic profiling of mouse urine. nih.gov

Role of CYP1A2 in Metabolism The significance of the CYP1A2 enzyme in producing 6-hydroxymelatonin, the precursor to its glucuronide conjugate, was demonstrated in studies using Cyp1a2-null mice. oup.comnih.gov

Mouse ModelUrinary this compound Level (relative to wild-type)Urinary N-acetylserotonin glucuronide Level (relative to wild-type)Urinary Melatonin glucuronide Level (relative to wild-type)
Cyp1a2-null~10%~195%~220%
Data reflects changes in metabolite levels in Cyp1a2-null mice compared to wild-type and CYP1A2-humanized mice. nih.gov

Association with Neurodevelopment A prospective study in mice linked early-life antibiotic exposure to changes in gut microbiota, melatonin metabolism, and neurodevelopmental markers. Downregulation of this compound was a key finding. biorxiv.org

FindingObservation in Antibiotic-Exposed Mice
Metabolite LevelDownregulated this compound
AssociationNegatively associated with TUJ1 (neuron marker) in the brain and MBP (myelination marker) in the spinal cord
Findings from a study on the gut-brain axis in early-life. biorxiv.org

Future Research Directions

Development of Enhanced Analytical Techniques

The accurate quantification of 6-hydroxymelatonin (B16111) and its conjugates is crucial for assessing melatonin (B1676174) metabolism. Current methods, often relying on enzymatic hydrolysis followed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), have limitations. nih.govresearchgate.netjst.go.jpunil.chresearchgate.net Future research should focus on developing more direct, sensitive, and high-throughput analytical methods.

One area of development is the improvement of LC-MS/MS methods to simultaneously quantify melatonin and its various metabolites, including 6-hydroxymelatonin glucuronide, without the need for enzymatic deconjugation. unil.chresearchgate.net This would streamline the analytical process and reduce potential variability introduced by enzymatic reactions. jst.go.jp Additionally, creating methods that can differentiate and quantify both the sulfate (B86663) and glucuronide conjugates of 6-hydroxymelatonin is essential for a complete picture of melatonin's metabolic fate. nih.govresearchgate.netoup.com

The use of deuterated internal standards for both 6-hydroxymelatonin sulfate and glucuronide has been shown to improve the accuracy of quantification by accounting for variations in extraction recovery. nih.gov Further development and broader application of such standards are warranted. Moreover, exploring novel sample preparation techniques and more selective chromatographic columns could enhance the specificity and reduce matrix effects, particularly in complex biological samples like urine. unil.chresearchgate.net

Table 1: Current and Future Analytical Approaches for this compound

Analytical TechniqueCurrent ApplicationPotential Future Enhancements
Gas Chromatography-Mass Spectrometry (GC-MS) Quantification after enzymatic hydrolysis. nih.govresearchgate.netnih.govLimited due to the need for derivatization and hydrolysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification after enzymatic hydrolysis; simultaneous analysis of melatonin and 6-hydroxymelatonin. jst.go.jpunil.chresearchgate.netDirect quantification without hydrolysis; simultaneous analysis of multiple melatonin metabolites; improved sensitivity and specificity.
Enzyme-Linked Immunosorbent Assay (ELISA) Primarily for 6-sulfatoxymelatonin (B1220468).Development of specific antibodies for direct measurement of this compound.

Elucidation of Minor Metabolic Pathways

The primary metabolic pathway of melatonin involves hydroxylation to 6-hydroxymelatonin, followed by conjugation to sulfate or glucuronide. taylorandfrancis.comresearchgate.net However, evidence suggests the existence of alternative or minor metabolic routes that could be significant under certain physiological or pathological conditions. nih.govfrontiersin.orgnih.govnih.gov

Future research should aim to identify and characterize the enzymes and products involved in these less-explored pathways. For instance, while the cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1 are known to mediate the 6-hydroxylation of melatonin, the specific roles of other CYP isozymes or different enzyme families in melatonin metabolism are not fully understood. researchgate.netacs.org A metabolomic approach has already led to the discovery of several novel melatonin metabolites in mice, including glucuronide conjugates of other melatonin derivatives. nih.govoup.com

Further Understanding of Interspecies Metabolic Differences

Significant interspecies differences exist in the metabolism of melatonin, particularly in the conjugation of 6-hydroxymelatonin. nih.govoup.comnih.gov In humans, sulfation is the predominant pathway, while in mice, glucuronidation is the major route. nih.govoup.comnih.gov These differences have important implications for the extrapolation of animal study findings to human physiology and pharmacology.

Future research should systematically compare melatonin metabolism across a wider range of species. This would not only enhance our understanding of comparative physiology but also aid in the selection of appropriate animal models for studying melatonin's effects. A metabolomic approach, which has been successfully used to recharacterize melatonin metabolism in mice, could be applied to other species to create comprehensive metabolic maps. nih.govoup.com

Understanding the genetic and enzymatic basis for these interspecies variations is also crucial. For example, investigating the expression and activity of different sulfotransferase and UDP-glucuronosyltransferase (UGT) isoforms in the livers of various species could explain the observed differences in conjugation patterns. Such studies would provide a more nuanced understanding of how melatonin is processed and eliminated in different organisms. frontiersin.org

Table 2: Major Conjugation Pathway of 6-Hydroxymelatonin in Different Species

SpeciesPredominant ConjugateReference(s)
Human 6-sulfatoxymelatonin researchgate.netnih.gov
Mouse This compound nih.govoup.comnih.gov
Rat 6-sulfatoxymelatonin nih.gov

Exploration of its Role in Specific Biological Systems Beyond Global Metabolism Indication

While this compound is primarily viewed as an excretory product, its potential for direct biological activity, particularly within specific tissues or cellular compartments, remains largely unexplored. Future research should investigate whether this metabolite has any physiological roles beyond simply being an indicator of systemic melatonin metabolism.

Recent studies have hinted at the involvement of melatonin metabolites in various biological processes. For instance, a study on early-life antibiotic exposure in mice suggested that this compound may be a core metabolite in pathways associated with neurodevelopment and neuroregeneration. biorxiv.org Another study linked it to the metabolism of melatonin in the context of excessive daytime sleepiness. nih.gov

Investigating the potential for this compound to interact with cellular receptors, transporters, or enzymes is a key area for future exploration. frontiersin.orgnih.gov Given that its precursor, 6-hydroxymelatonin, exhibits significant antioxidant properties, it is also worth examining whether the glucuronide conjugate retains any of this activity. acs.org Furthermore, exploring its local concentrations and effects in specific tissues, such as the brain or gut, could reveal previously unknown biological functions. nih.govbiorxiv.org

Q & A

Q. What methods are used to quantify 6-hydroxymelatonin glucuronide in biological samples?

To quantify this compound, researchers typically employ enzymatic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key steps include:

  • Enzymatic hydrolysis : Urine samples are treated with β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) to cleave glucuronide and sulfate conjugates, releasing free 6-hydroxymelatonin for analysis .
  • Solid-phase extraction (SPE) : Prior to hydrolysis, samples are purified using octadecylsilane-bonded silica cartridges to remove interfering compounds like urea and electrolytes .
  • LC-MS/MS with deuterated standards : Quantification is achieved using deuterated internal standards (e.g., deuterated 6-hydroxymelatonin) to account for matrix effects and improve precision .

Q. What are the primary metabolic pathways leading to this compound formation?

this compound is formed via hepatic metabolism:

Phase I (CYP1A2-mediated hydroxylation) : Melatonin is hydroxylated at the 6-position by cytochrome P450 1A2 (CYP1A2) to yield 6-hydroxymelatonin .

Phase II (UGT-mediated conjugation) : UDP-glucuronosyltransferases (UGTs) conjugate 6-hydroxymelatonin with glucuronic acid, forming the water-soluble this compound for renal excretion .
In mice, this pathway accounts for 65–88% of total melatonin metabolites in urine, making it the dominant metabolite .

Q. How do conjugation ratios (sulfate vs. glucuronide) differ between species?

  • Humans : Sulfation dominates, with 70–90% of melatonin metabolites excreted as 6-sulfatoxymelatonin and 5–30% as this compound .
  • Mice : Glucuronidation is predominant, with 65–88% of urinary metabolites being this compound .
    This interspecies difference highlights the need for model-specific validation when extrapolating metabolic data .

Advanced Research Questions

Q. How can this compound levels inform CYP1A2 activity assessment?

Urinary this compound serves as a biomarker for CYP1A2 activity due to its direct dependence on hepatic hydroxylation. Methodological considerations include:

  • Dose-response studies : Administering controlled melatonin doses and measuring urinary glucuronide levels to correlate with CYP1A2 enzymatic efficiency .
  • Genetic models : In Cyp1a2-null mice, this compound production drops to ~10% of wild-type levels, confirming CYP1A2’s critical role .
  • Drug interactions : Co-administering CYP1A2 inhibitors (e.g., fluvoxamine) can validate specificity in human pharmacokinetic studies .

Q. What contradictions exist in reported conjugation ratios, and how can they be resolved?

Discrepancies in sulfate-to-glucuronide ratios (e.g., 50–80% vs. 70–90% sulfate in humans) arise from methodological variability:

  • Enzymatic hydrolysis efficiency : Commercial β-glucuronidase preparations may incompletely hydrolyze glucuronides, skewing ratios .
  • Analytical specificity : Early studies using thin-layer chromatography (TLC) or GC-MS without isotopic standards often misidentified N-acetylserotonin conjugates as 6-hydroxymelatonin derivatives .
    Resolution requires standardized protocols with LC-MS/MS and enzymatic validation .

Q. Can this compound serve as a diagnostic biomarker for diseases like hepatocellular carcinoma (HCC)?

Emerging metabolomic studies identify this compound as a potential HCC biomarker:

  • Diagnostic models : In ROC analyses, it contributes to a metabolite panel (with deoxycholic acid 3-glucuronide and others) achieving AUC >0.90 for HCC detection .
  • Pathophysiological relevance : Altered glucuronidation pathways in HCC may increase urinary excretion, reflecting hepatic dysfunction .
    Validation requires longitudinal studies correlating glucuronide levels with histopathological staging .

Q. What advanced techniques address challenges in glucuronide quantification, such as low recovery?

  • Isotope dilution assays : Adding deuterated this compound before extraction corrects for variable recovery (e.g., 40–60% loss during SPE) .
  • Direct intact glucuronide analysis : New LC-MS/MS methods bypass hydrolysis, enabling simultaneous quantification of glucuronide and sulfate conjugates without enzymatic steps .
  • Bayesian statistical modeling : Applied to NMR or MS data to resolve overlapping peaks and improve quantification accuracy .

Q. How do genetic models (e.g., Cyp1a2-null mice) clarify metabolic contributions to this compound production?

  • CYP1A2 knockout studies : In Cyp1a2-null mice, this compound levels drop sharply (~10% of wild-type), while alternative metabolites like N-acetylserotonin glucuronide increase by 195%, indicating compensatory pathways .
  • Humanized CYP1A2 models : These mice retain human-like sulfation dominance, confirming species-specific conjugation preferences .
    Such models are critical for dissecting phase I/II enzyme interactions and predicting human metabolic outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.